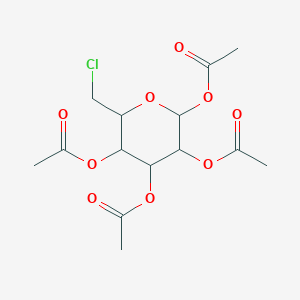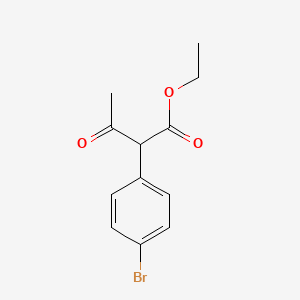
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that contains a five-membered ring with oxygen, sulfur, and nitrogen atoms The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxyphenyl-substituted amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Oxadiazoles: These compounds have a similar heterocyclic structure but differ in the arrangement of atoms within the ring.
1,2,4-Oxathiazolidines: These compounds have a similar sulfur-containing ring but differ in the position of the substituents.
Thiadiazoles: These compounds contain a sulfur and nitrogen heterocycle but differ in the overall structure and properties.
Uniqueness
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific combination of functional groups and the presence of the Boc protecting group. This combination imparts specific chemical and biological properties that make it valuable for various applications .
Propiedades
Fórmula molecular |
C14H19NO6S |
|---|---|
Peso molecular |
329.37 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-(4-methoxyphenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO6S/c1-14(2,3)21-13(16)15-12(9-20-22(15,17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3/t12-/m1/s1 |
Clave InChI |
NSWXTPQJEHDDPF-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


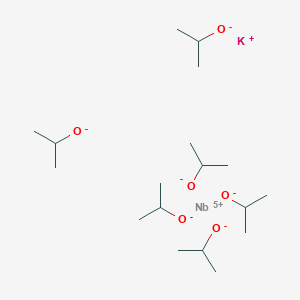

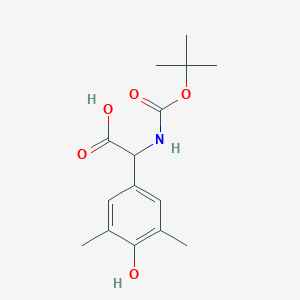
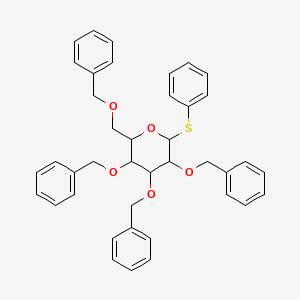
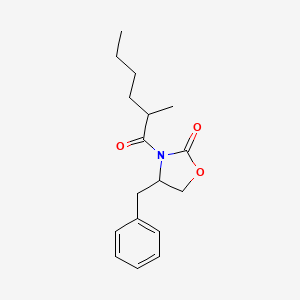


![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)
![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)
